5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
The compound 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide features a benzamide core substituted with chlorine (5-position) and methoxy (2-position) groups. The amide nitrogen is linked to a methylene-tetrazole moiety bearing a para-tolyl (p-tolyl) substituent. This structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which modulate electronic properties and influence biological interactions. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-3-6-13(7-4-11)23-16(20-21-22-23)10-19-17(24)14-9-12(18)5-8-15(14)25-2/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSPABVOJOBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step organic synthesis, starting from commercially available precursors. The key steps in its synthesis include:
Nitration and Reduction: : Initial nitration of a chlorinated benzene derivative, followed by reduction to obtain an amine intermediate.
Methoxylation: : Introduction of a methoxy group via a nucleophilic substitution reaction.
Tetrazole Formation: : Formation of the tetrazole ring from a suitable precursor under acidic conditions.
Amidation: : The final step involves the condensation of the tetrazole derivative with the methoxy-chloro-benzene intermediate under amide-forming conditions.
Industrial Production Methods: For industrial production, the process is scaled up using batch or continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and solvent selection to maximize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: : Selective reduction can alter functional groups without affecting the overall structure.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, various amines, alkoxides.
Oxidation: : Produces quinone derivatives.
Reduction: : Leads to partially or fully reduced benzamide derivatives.
Substitution: : Forms new benzamide compounds with altered substituents.
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is used as a starting material for the synthesis of more complex molecules. Its reactivity and ability to form stable derivatives make it valuable in synthetic organic chemistry.
Biology: Biologically, this compound is studied for its potential pharmacological activities. Researchers investigate its interactions with various biological targets, including enzymes and receptors.
Medicine: In medicine, it is explored for its therapeutic potential. The compound’s structure suggests it could serve as a lead compound for developing new drugs, particularly for conditions where modulating enzyme activity is beneficial.
Industry: Industrially, this compound finds applications in the development of advanced materials and as a precursor for manufacturing various fine chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets within cells. The compound can modulate the activity of certain enzymes or receptors, altering signaling pathways and cellular responses. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in core heterocycles, substituents, and linker groups. Key examples include:
Table 1: Structural and Bioactivity Comparison
Impact of Heterocyclic Modifications
Tetrazole vs. Sulfonamide/Thiazole :
- The tetrazole group in the target compound enhances hydrogen-bonding and ionic interactions compared to sulfonamides (e.g., 15a , 4 ) or thiazoles (). This may improve binding to enzymes like α-amylase or PD-L1 .
- Thiazole-containing analogs () target PFOR enzymes in anaerobic organisms, highlighting heterocycle-dependent target specificity .
- In contrast, 4-fluorophenyl (compound 4) or pyridinyl (compound 15a) substituents modulate electronic effects and steric interactions, influencing receptor affinity . Butyl-tetrazole () may alter pharmacokinetics by increasing logP, favoring CNS penetration .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*logP values estimated using fragment-based methods.
- The target compound’s higher logP (vs.
- Sulfonamide derivatives (e.g., 15a , 4 ) exhibit better solubility due to polar sulfonyl groups, aiding oral bioavailability .
Biological Activity
5-Chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 921074-08-0) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a tetrazole moiety, suggests a variety of biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 357.8 g/mol. The structure features a chloro group, a methoxy group, and a tetrazole ring, which are known to influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 921074-08-0 |
| Molecular Formula | C₁₇H₁₆ClN₅O₂ |
| Molecular Weight | 357.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study indicated that compounds with a tetrazole moiety showed IC50 values in the low micromolar range against tumor cell lines, suggesting potent inhibitory effects on cell proliferation .
Case Study: Inhibition of Tumor Growth
A specific derivative was tested against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells, achieving over 90% inhibition of cell proliferation at concentrations below 10 µM. The mechanism was attributed to the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In one study, derivatives were tested in LPS-stimulated macrophage models, demonstrating significant reductions in cytokine release .
Table: Summary of Anti-inflammatory Effects
| Compound | IC50 (µM) | Target Cytokine |
|---|---|---|
| 5-Chloro-2-methoxy derivative | 0.48 | TNF-alpha |
| Other related compounds | 0.283 | IL-6 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Cytokine Modulation : The compound likely interferes with signaling pathways involved in inflammation, particularly those mediated by MAPK pathways.
- Receptor Interactions : The tetrazole ring may facilitate interactions with various receptors involved in cellular signaling.
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with an amine-containing intermediate.
- Step 2 : Introduction of the tetrazole moiety via a nucleophilic substitution reaction between 5-chloromethyl-1-(p-tolyl)-1H-tetrazole and the benzamide intermediate.
- Optimization : Use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) under reflux (60–70°C) improves reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How is the structure of this compound characterized using spectroscopic methods?
Key techniques include:
- NMR Spectroscopy : NMR identifies methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and tetrazole methylene (δ 4.5–5.0 ppm). NMR confirms carbonyl (δ 165–170 ppm) and tetrazole carbons (δ 140–150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 412.08) .
- IR Spectroscopy : Peaks at 1680 cm (C=O stretch) and 3100 cm (N-H bend) confirm functional groups .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial Screening : Broth microdilution assays against S. aureus and E. coli (MIC values) .
- Anticancer Activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
Advanced Research Questions
Q. How can molecular docking studies predict interactions between this compound and targets like COX-2 or EGFR?
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Parameters : Grid box centered on the ATP-binding site of EGFR (PDB: 1M17) with exhaustiveness set to 20.
- Analysis : Binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with key residues (e.g., Met793 in EGFR) suggest inhibitory potential. Validation via molecular dynamics (MD) simulations (100 ns) assesses stability .
Q. What strategies resolve discrepancies in reported IC50_{50}50 values for structurally similar benzamide derivatives?
- Standardization : Use identical cell lines (e.g., HepG2), assay conditions (pH 7.4, 37°C), and controls (e.g., doxorubicin).
- Data Normalization : Adjust for batch-to-batch compound purity (HPLC ≥98%) and solvent effects (DMSO ≤0.1% v/v).
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., incubation time variations) .
Q. How does the tetrazole ring influence the compound’s pharmacokinetic properties?
- Metabolic Stability : Tetrazole’s resistance to oxidative metabolism enhances half-life in liver microsome assays (e.g., rat S9 fraction).
- Solubility : LogP ~2.5 (calculated via ChemAxon) suggests moderate lipophilicity; formulation with β-cyclodextrin improves aqueous solubility for in vivo studies .
Q. What reaction pathways are plausible for synthesizing derivatives with enhanced bioactivity?
- Substitution : Replace the chloro group with trifluoromethyl via Ullmann coupling (CuI, DMEDA, 110°C) to increase electron-withdrawing effects .
- Hybridization : Conjugate with triazole rings via click chemistry (CuSO/sodium ascorbate) to modulate selectivity toward bacterial enzymes .
Methodological Guidance
Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., tetrazole formation) .
- Catalysis : Employ Pd(OAc) for Suzuki-Miyaura couplings (aryl boronic acids) to reduce side products .
Q. What analytical techniques validate compound stability under physiological conditions?
- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 1.2, 37°C) over 24 hours.
- DSC/TGA : Assess thermal stability (decomposition >200°C) for storage recommendations .
Q. How to design SAR studies for this compound?
- Core Modifications : Synthesize analogs with varying substituents (e.g., -OCH, -NO) on the benzamide ring.
- Bioisosteres : Replace tetrazole with 1,2,4-oxadiazole to compare hydrogen-bonding capacity .
- Data Correlation : Use PLS regression to link structural descriptors (e.g., Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
